Cas no 1150271-70-7 (4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester)

4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group enhances shelf stability and handling convenience, while the ethylamino and nitro substituents provide unique electronic properties for tailored synthetic applications. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its compatibility with various reaction conditions and moderate solubility in organic solvents make it a versatile intermediate. The product is typically characterized by NMR and HPLC to ensure high purity and consistency for demanding synthetic workflows.
4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester structure
1150271-70-7 structure
Product Name:4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester
CAS No:1150271-70-7
MF:C14H21BN2O4
MW:292.138543844223
MDL:MFCD12026079
CID:839949
PubChem ID:44119443
Update Time:2025-06-09

4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 4-ETHYLAMINO-3-NITROPHENYLBORONIC ACID, PINACOL ESTER
    • N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • A-5162
    • SB82226
    • Benzenamine, N-ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DTXSID00657235
    • CS-0178539
    • 1150271-70-7
    • AWB27170
    • AKOS022177706
    • F74127
    • J-003212
    • 4-(Ethylamino)-3-nitrobenzeneboronic acid, pinacol ester 96%
    • BS-19425
    • DB-367786
    • MFCD12026079
    • 4-Ethylamino-3-nitrophenylboronic acid,pinacol ester
    • 4-ethylamino-3-nitrophenylboronic acid pinacol ester
    • 4-(Ethylamino)-3-nitrobenzeneboronic acid, pinacol ester
    • 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester
    • MDL: MFCD12026079
    • Inchi: 1S/C14H21BN2O4/c1-6-16-11-8-7-10(9-12(11)17(18)19)15-20-13(2,3)14(4,5)21-15/h7-9,16H,6H2,1-5H3
    • InChI Key: BXMDNQXPKGCKNI-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=C(C=2)[N+](=O)[O-])NCC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 292.15900
  • Monoisotopic Mass: 292.1594373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.3Ų

Experimental Properties

  • PSA: 76.31000
  • LogP: 2.92200

4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1150271-70-7)4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester
Order Number:A1108771
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:52
Price ($):436.0/1525.0
Email:sales@amadischem.com

Additional information on 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester

Introduction to 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester (CAS No. 1150271-70-7)

4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester, identified by its Chemical Abstracts Service (CAS) number 1150271-70-7, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid ester derivative is characterized by its unique structural features, which include an ethylamino substituent and a nitro group on the phenyl ring, coupled with a pinacol ester moiety. These structural attributes make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures.

The utility of 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester stems from its reactivity and stability under various chemical conditions. Boronic acid esters are known for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryl compounds. These biaryl structures are prevalent in many pharmaceuticals, agrochemicals, and functional materials. The presence of both an ethylamino group and a nitro group in this compound introduces additional reactivity and functionalization possibilities, making it a valuable building block for medicinal chemists and synthetic organic chemists alike.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for applications in drug discovery and material science. The nitro group in 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester can be further functionalized through reduction to an amine or through nucleophilic aromatic substitution, providing access to a diverse array of derivatives. This adaptability has made it a subject of interest in the design of targeted therapeutics and advanced materials.

One of the most compelling aspects of this compound is its role in the development of bioconjugates and drug delivery systems. Boronic acid esters have been explored as components in smart polymers and hydrogels due to their ability to undergo reversible covalent bonding under specific conditions. This property is particularly useful in creating stimuli-responsive materials that can release therapeutic agents in response to biological triggers. The ethylamino substituent may also contribute to the solubility and bioavailability of derived compounds, making this boronic acid ester a promising candidate for pharmaceutical applications.

The synthesis of 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the nitro group followed by selective reduction or functionalization allows for precise control over the final structure. Advanced synthetic techniques, such as flow chemistry and transition-metal catalysis, have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

Recent studies have highlighted the potential of this compound in catalysis and organic electronics. Boron-containing heterocycles have shown promise as ligands in transition-metal catalysis, enhancing reaction efficiency and selectivity. Additionally, the electronic properties imparted by the nitro and ethylamino groups make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to fine-tune these properties through structural modifications offers exciting opportunities for innovation in materials science.

The pharmaceutical industry has also been keenly interested in exploring the therapeutic potential of derivatives derived from 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester. Boronic acids are well-documented inhibitors of enzymes such as carbonic anhydrase and beta-secretase, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively. By leveraging the reactivity of this boronic acid ester, researchers aim to develop novel inhibitors with improved efficacy and reduced side effects.

In conclusion, 4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester (CAS No. 1150271-70-7) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in advancing both pharmaceuticals and materials science.

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Amadis Chemical Company Limited
(CAS:1150271-70-7)4-Ethylamino-3-nitrophenylboronic Acid Pinacol Ester
A1108771
Purity:99%/99%
Quantity:5g/25g
Price ($):436.0/1525.0
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